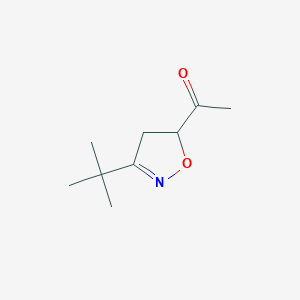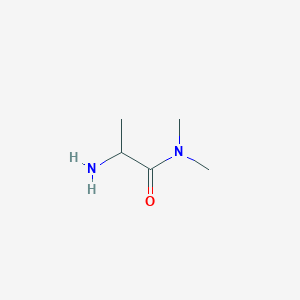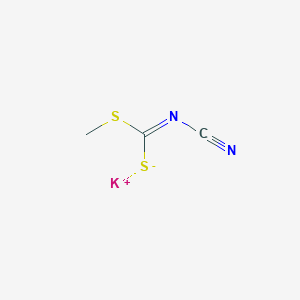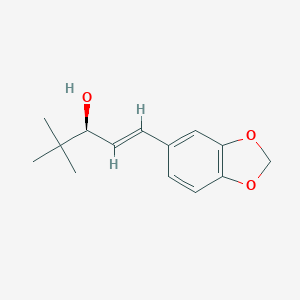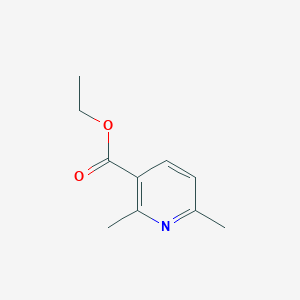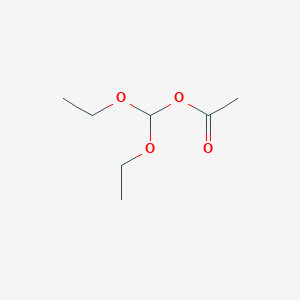
Diethoxymethylacetat
Übersicht
Beschreibung
Diethoxymethyl acetate, also known as acetic acid diethoxymethyl ester, is an organic compound with the molecular formula C7H14O4. It is a colorless liquid with a pleasant odor and is used as an intermediate in organic synthesis. The compound is known for its good solubility in various organic solvents, including alcohols, ethers, and ketones .
Wissenschaftliche Forschungsanwendungen
Diethoxymethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Diethoxymethyl acetate is involved in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: It is used as a solvent and intermediate in the production of dyes, fragrances, and coatings.
Safety and Hazards
Diethoxymethyl acetate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .
Wirkmechanismus
Target of Action
It is known to be an important organic synthesis intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of new compounds .
Biochemical Pathways
It has been used in the synthesis of d-mannosyl, d-galactosyl, and d-glucosyl theophylline nucleosides , suggesting that it may play a role in nucleoside synthesis pathways.
Pharmacokinetics
Its physical properties such as its boiling point (170-172 °c), density (0993 g/mL at 25 °C), and vapor pressure (0689mmHg at 25°C) suggest that it may have significant volatility and solubility , which could influence its bioavailability.
Result of Action
Its use in the synthesis of various nucleosides suggests that it may contribute to the formation of these key biological molecules .
Action Environment
The action of Diethoxymethyl acetate can be influenced by environmental factors. For instance, its volatility means that it can easily evaporate in the presence of heat . Additionally, it is a flammable liquid and can form flammable vapors when exposed to a source of ignition . Therefore, it should be handled in a well-ventilated area, away from heat and open flames . It is also recommended to avoid long-term exposure and inhalation of its vapors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethoxymethyl acetate can be synthesized through the reaction of ethanol and acetic acid in the presence of a sulfuric acid catalyst. The reaction involves heating the mixture and performing distillation to obtain the desired product. The general reaction is as follows:
CH3COOH+CH3CH2OHH2SO4CH3COOCH(OCH2CH3)2+H2O
Industrial Production Methods: In industrial settings, diethoxymethyl acetate is produced using similar methods but on a larger scale. The process involves continuous distillation and purification to ensure high purity and yield. The use of advanced distillation techniques helps in separating the product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Diethoxymethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, diethoxymethyl acetate can hydrolyze to form acetic acid and ethanol.
Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.
Substitution: Diethoxymethyl acetate can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Acetic acid and ethanol.
Oxidation: Acetic acid and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl diethoxyacetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2,2-diethoxyacetate: Similar in structure but with a different ester group.
Diethoxyacetonitrile: Similar in structure but with a nitrile group instead of an acetate group.
Uniqueness: Diethoxymethyl acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
diethoxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUNKQSGDBYUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884547 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-06-7 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014036067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
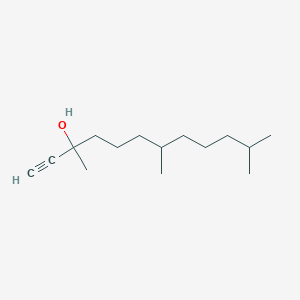
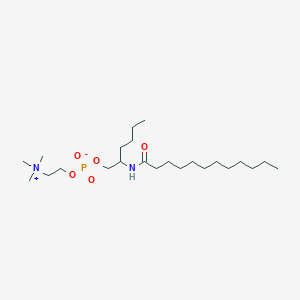
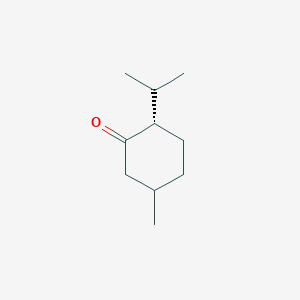
![Benzene, 1,4-bis[(1E)-2-phenylethenyl]-](/img/structure/B156952.png)

